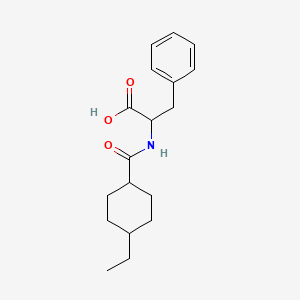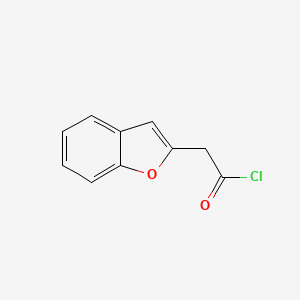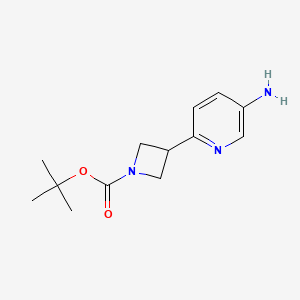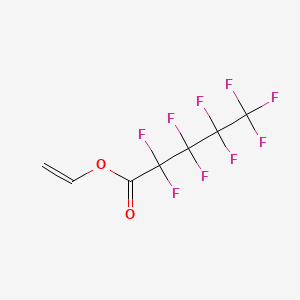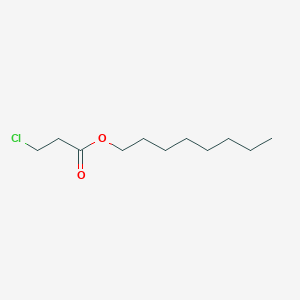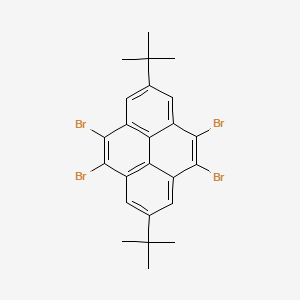
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- typically involves the bromination of pyrene. One common method includes dissolving pyrene in carbon tetrachloride (CCl4) and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-4,5,9,10-tetraone using hypervalent iodine oxyacids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where bromine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Pyrene-4,5,9,10-tetraone.
Reduction: Reduced pyrene derivatives.
Substitution: Substituted pyrene derivatives with different functional groups.
Scientific Research Applications
Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other pyrene derivatives and studying their properties.
Biology: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl groups influence its electronic structure, making it a suitable candidate for electrophilic aromatic substitution reactions. These interactions can lead to the formation of various functionalized derivatives with unique properties .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylpyrene: Lacks the bromine atoms, resulting in different reactivity and applications.
4,5,9,10-Tetrabromopyrene: Does not have the tert-butyl groups, affecting its solubility and stability.
Uniqueness
This combination allows for diverse functionalization strategies and the development of novel materials .
Properties
CAS No. |
76466-34-7 |
|---|---|
Molecular Formula |
C24H22Br4 |
Molecular Weight |
630.0 g/mol |
IUPAC Name |
4,5,9,10-tetrabromo-2,7-ditert-butylpyrene |
InChI |
InChI=1S/C24H22Br4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 |
InChI Key |
KBEKICQYZXSFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C(=C(C4=CC(=CC(=C43)C(=C2Br)Br)C(C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
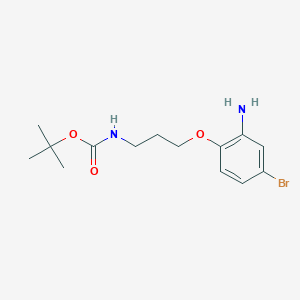
![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
